3-Methyl-2,4,6-tribromoaniline
Overview
Description
3-Methyl-2,4,6-tribromoaniline is an organic compound with the molecular formula C7H6Br3N. It is a derivative of aniline, where three bromine atoms are substituted at the 2, 4, and 6 positions, and a methyl group is attached at the 3 position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2,4,6-tribromoaniline can be synthesized through a multi-step process involving the bromination of aniline derivatives. The typical synthetic route involves:
Nitration of Aniline: Aniline is first nitrated to form 3-nitroaniline.
Bromination: The nitro group directs the bromination to the 2, 4, and 6 positions, resulting in 3-nitro-2,4,6-tribromoaniline.
Reduction: The nitro group is then reduced to an amine group, yielding this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine water and aniline in the presence of acetic acid or dilute hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,4,6-tribromoaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atoms.
Reduction: The bromine atoms can be reduced under specific conditions to form different derivatives.
Diazotization: The amine group can be diazotized and further reacted to form various products.
Common Reagents and Conditions:
Bromination: Bromine water or bromine in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Diazotization: Sodium nitrite in the presence of hydrochloric acid.
Major Products Formed:
1,3,5-Tribromobenzene: Formed through diazotization followed by reaction with ethanol.
Various Aniline Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
3-Methyl-2,4,6-tribromoaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of antibacterial agents.
Fire Extinguishing Agents: Utilized in the formulation of fire retardants due to its bromine content.
Mechanism of Action
The mechanism of action of 3-methyl-2,4,6-tribromoaniline involves its interaction with various molecular targets:
Antimicrobial Action: The compound disrupts the metabolic processes of pathogenic microorganisms, inhibiting their growth and proliferation.
Chemical Reactivity: The bromine atoms and the amine group facilitate various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Lacks the methyl group at the 3 position.
3-Methyl-2,4,6-trichloroaniline: Similar structure but with chlorine atoms instead of bromine.
3-Methyl-2,4,6-triiodoaniline: Contains iodine atoms instead of bromine.
Uniqueness: 3-Methyl-2,4,6-tribromoaniline is unique due to the presence of both the methyl group and the bromine atoms, which confer distinct chemical properties and reactivity patterns. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
2,4,6-tribromo-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKZKWJNMBNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221887 | |
Record name | 3-Methyl-2,4,6-tribromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71642-16-5 | |
Record name | 2,4,6-Tribromo-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71642-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2,4,6-tribromoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071642165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 71642-16-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-2,4,6-tribromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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